molecular formula C18H22GeI2 B14205795 Bis(3-iodopropyl)(diphenyl)germane CAS No. 827032-66-6

Bis(3-iodopropyl)(diphenyl)germane

Cat. No.: B14205795
CAS No.: 827032-66-6
M. Wt: 564.8 g/mol
InChI Key: CXINCWHAQVBZKW-UHFFFAOYSA-N
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Description

Bis(3-iodopropyl)(diphenyl)germane is an organogermanium compound characterized by the presence of germanium bonded to two phenyl groups and two 3-iodopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-iodopropyl)(diphenyl)germane typically involves the reaction of diphenylgermanium dichloride with 3-iodopropyl magnesium bromide in an ether solvent. The reaction proceeds via a Grignard reaction mechanism, where the magnesium bromide acts as a nucleophile, attacking the germanium center and replacing the chlorine atoms with 3-iodopropyl groups. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(3-iodopropyl)(diphenyl)germane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms in the 3-iodopropyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The germanium center can be oxidized to form germanium dioxide derivatives.

    Reduction Reactions: The compound can be reduced to form germane derivatives with different oxidation states.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: New organogermanium derivatives with different functional groups.

    Oxidation Reactions: Germanium dioxide derivatives.

    Reduction Reactions: Germane derivatives with lower oxidation states.

Scientific Research Applications

Bis(3-iodopropyl)(diphenyl)germane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of bis(3-iodopropyl)(diphenyl)germane involves its interaction with molecular targets through its reactive iodine and germanium centers. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-aminophenyl)diphenylgermane: Similar structure but with amino groups instead of iodopropyl groups.

    Bis(4-aminophenyl)diphenylsilane: Silicon analog with similar properties.

    Diphenylgermane: Lacks the iodopropyl groups, resulting in different reactivity and applications.

Uniqueness

Bis(3-iodopropyl)(diphenyl)germane is unique due to the presence of both phenyl and iodopropyl groups, which confer distinct reactivity and potential applications. The iodine atoms provide sites for further functionalization, while the germanium center offers unique chemical properties compared to silicon or carbon analogs.

Properties

CAS No.

827032-66-6

Molecular Formula

C18H22GeI2

Molecular Weight

564.8 g/mol

IUPAC Name

bis(3-iodopropyl)-diphenylgermane

InChI

InChI=1S/C18H22GeI2/c20-15-7-13-19(14-8-16-21,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2

InChI Key

CXINCWHAQVBZKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge](CCCI)(CCCI)C2=CC=CC=C2

Origin of Product

United States

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